1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride
CAS No.:
Cat. No.: VC13295296
Molecular Formula: C20H26ClNO4
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26ClNO4 |
|---|---|
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
| Standard InChI | InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H |
| Standard InChI Key | VMPLLPIDRGXFTQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC.[Cl-] |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC.[Cl-] |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7. A 3,4-dimethoxybenzyl group is attached to the nitrogen atom of the tetrahydroisoquinoline moiety, forming a quaternary ammonium center. The chloride ion serves as the counterion, stabilizing the positively charged nitrogen .
Key Structural Features:
The presence of four methoxy groups (-OCH₃) enhances the compound’s lipophilicity, influencing its solubility and interaction with biological membranes. The quaternary ammonium structure contributes to its ionic character, making it highly soluble in aqueous media .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, calculated using advanced mass spectrometry techniques, provide insights into its gas-phase behavior. For example:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 344.18562 | 183.0 |
| [M+Na]+ | 366.16756 | 197.1 |
| [M-H]- | 342.17106 | 186.8 |
These values are critical for characterizing the compound in analytical workflows, particularly in high-resolution mass spectrometry (HRMS) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step process starting from N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Key steps include:
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Cyclization: Formation of the tetrahydroisoquinoline core under acidic conditions.
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Quaternary Ammoniation: Reaction with hydrochloric acid to generate the chloride salt .
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Purification: Recrystallization from methanol or ethanol to yield the final product .
Critical Reagents and Intermediates:
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1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride: A pivotal intermediate .
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(3,4-Dimethoxyphenyl)acetic acid: Used in early stages of the synthesis .
Industrial-Scale Production
Industrial manufacturing emphasizes cost efficiency and purity control. The compound is produced under Good Manufacturing Practice (GMP) guidelines, with stringent quality checks to limit impurities such as residual solvents and unreacted intermediates .
Physicochemical Properties
Solubility and Stability
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Water Solubility: Highly soluble due to ionic interactions .
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Organic Solvents: Moderately soluble in chloroform and DMSO .
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Stability: Stable under dry, sealed conditions at 2–8°C; degrades upon prolonged exposure to light or moisture .
Thermal Properties
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Thermogravimetric Analysis (TGA): Decomposition begins at 225°C, consistent with its organic salt nature .
Analytical Characterization
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 280 nm are employed for purity assessment .
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Mobile Phase: Acetonitrile-water mixtures (70:30 v/v) with 0.1% trifluoroacetic acid .
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) displays signals for aromatic protons (δ 6.8–7.1 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
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Mass Spectrometry: ESI-MS shows a base peak at m/z 344.18 ([M+H]+), corroborating the molecular formula .
Industrial and Research Relevance
Pharmaceutical Intermediates
The compound’s primary application lies in synthesizing advanced neuromuscular blockers. Its structural modularity allows for derivatization, enabling the development of next-generation agents with improved pharmacokinetics .
Research Applications
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